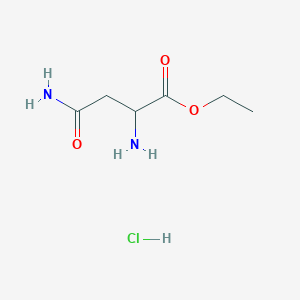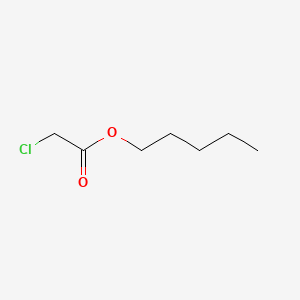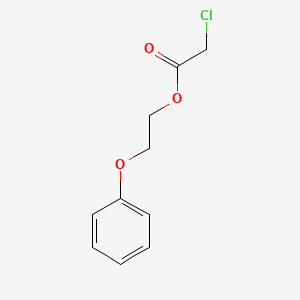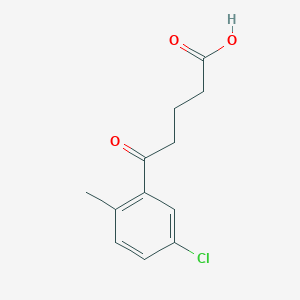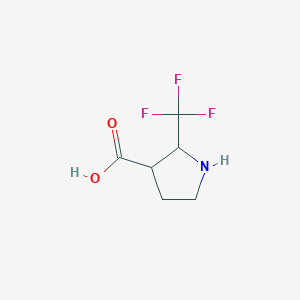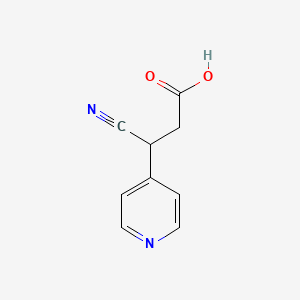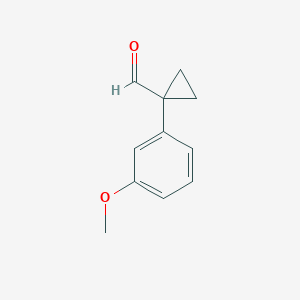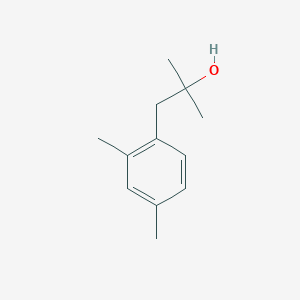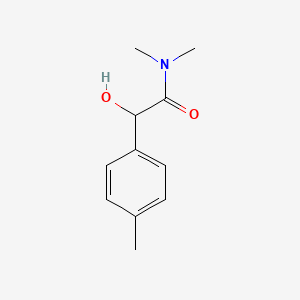
N-(4-methoxybenzyl)glutamic acid
Vue d'ensemble
Description
N-(4-methoxybenzyl)glutamic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbiology Applications : In a study on Escherichia coli, a glutamic acid methyl ester, closely related to N-(4-methoxybenzyl)glutamic acid, was isolated from a protein involved in chemotaxis, demonstrating its potential application in understanding bacterial movement and signaling (Kleene, Toews, & Adler, 1977).
Neurochemistry and Neuroscience : In neurochemistry, N-(4-methoxybenzyl)glutamic acid analogs have been used to study glutamate receptors in the brain. For example, a study on the synthesis of enantiomerically pure CIP-AS, a glutamate analog, demonstrated its application in understanding ionotropic AMPA-kainate receptors (Conti, Roda, & Negra, 2001).
Pharmacological Research : In pharmacological research, derivatives of N-(4-methoxybenzyl)glutamic acid have been explored for their therapeutic potentials. For instance, a study on N6-(3-methoxyl-4-hydroxybenzyl) adenine riboside, an analog, investigated its sedative and hypnotic effects via GAD enzyme activation in mice, highlighting its potential in developing sleep disorder treatments (Shi et al., 2014).
Chemical Synthesis and Drug Development : N-(4-methoxybenzyl)glutamic acid and its derivatives have been employed in the synthesis of novel compounds with potential drug applications. A study on the synthesis of novel optically active bicyclic lactams from an acidic saccharide using N-(p-methoxybenzyl)-1,2,3,4-tetra-O-acetyl-D-glucuronamide as a key step exemplifies this application (Hashimoto, Mori, & Okada, 1991).
Analytical Chemistry : In analytical chemistry, methods involving derivatives of N-(4-methoxybenzyl)glutamic acid have been developed for quantifying glutamate and aspartate, as demonstrated in a study using ultra-high performance liquid chromatography (Agius, von Tucher, Poppenberger, & Rozhon, 2018).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRNGUNBUERFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)glutamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



